4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid
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Overview
Description
4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid is a complex organic compound with the molecular formula C32H47N3O3 It is known for its unique structure, which includes a diazenyl group (N=N) and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-aminobenzoic acid: This can be achieved through the nitration of benzoic acid followed by reduction.
Formation of the diazenyl group: The 4-aminobenzoic acid is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling reaction: The diazonium salt is coupled with 4-[Methyl(octadecanoyl)amino]phenyl to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{4-(Dimethylamino)phenyl}diazenyl]benzenesulfonic acid
- 4-[(E)-{4-(Methylamino)phenyl}diazenyl]benzoic acid
Uniqueness
4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid is unique due to its long alkyl chain (octadecanoyl group), which imparts distinct hydrophobic properties. This feature can influence its solubility, interaction with biological membranes, and overall bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
188709-49-1 |
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Molecular Formula |
C32H47N3O3 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
4-[[4-[methyl(octadecanoyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C32H47N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31(36)35(2)30-25-23-29(24-26-30)34-33-28-21-19-27(20-22-28)32(37)38/h19-26H,3-18H2,1-2H3,(H,37,38) |
InChI Key |
SGKVMJWHGPPTQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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